Desmethoxy Ranolazine

描述

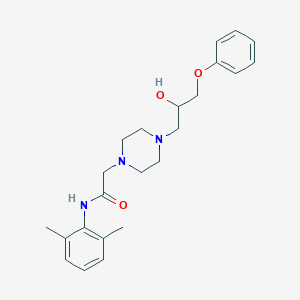

Desmethoxy Ranolazine is a derivative of Ranolazine, a well-known antianginal medication. It is chemically defined as 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-phenoxypropyl)-. This compound is of significant interest due to its potential therapeutic applications, particularly in the treatment of chronic angina pectoris and other cardiovascular conditions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Desmethoxy Ranolazine involves multiple steps, starting with the preparation of the piperazineacetamide core. The process typically includes:

Formation of the Piperazine Ring: This step involves the reaction of appropriate amines with dihaloalkanes under controlled conditions to form the piperazine ring.

Substitution Reactions: The piperazine ring is then subjected to substitution reactions to introduce the 2,6-dimethylphenyl and 2-hydroxy-3-phenoxypropyl groups. These reactions often require the use of reagents such as alkyl halides and phenols, along with catalysts to facilitate the process.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process is optimized for large-scale production by:

Using Continuous Flow Reactors: These reactors allow for better control over reaction conditions and improved efficiency.

Automation: Automated systems are employed to monitor and control the reaction parameters, ensuring consistency and quality.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

化学反应分析

Metabolic Formation and Reaction Pathways

DRNZ is generated via Phase I metabolism of ranolazine, predominantly mediated by cytochrome P450 enzymes. Key findings include:

-

Enzymatic Demethylation :

RNZ undergoes O-demethylation at the 2-methoxyphenoxy group via CYP3A4 (major) and CYP2D6 (minor) isoforms, yielding DRNZ ( ). This reaction replaces the methoxy (-OCH₃) group with a hydroxyl (-OH) group (Fig. 1). -

Metabolite Structure :

DRNZ retains the core structure of RNZ but lacks the methyl group on the phenoxy moiety, altering its physicochemical properties (e.g., polarity, solubility) ( ).

Table 1: Key Metabolic Parameters of DRNZ

| Parameter | Value | Source |

|---|---|---|

| Primary enzyme | CYP3A4 (>70%) | |

| Minor enzyme | CYP2D6 | |

| Metabolic stability (in vitro) | t₁/₂ = 45–60 min (human liver microsomes) | |

| Recovery from microsomal matrix | ~45% (via DLLME extraction) |

Synthetic Approaches

While DRNZ is primarily a metabolite, its synthesis has been explored for analytical and pharmacological studies:

Table 2: Analytical Conditions for DRNZ Enantiomers

| Parameter | Value | Source |

|---|---|---|

| Column | Chiralcel OD-H® | |

| Mobile phase | Hexane:ethanol (60:40) + 0.05% DEA | |

| Retention time (R-enantiomer) | 12.3 min | |

| Retention time (S-enantiomer) | 14.8 min | |

| LLOQ | 10 ng/ml |

Stability and Degradation Reactions

DRNZ exhibits sensitivity to alkaline conditions, similar to RNZ:

-

Base-Catalyzed Degradation :

Under 0.05 M NaOH, RNZ degrades via hydrolysis of the acetamide group, forming secondary products. DRNZ likely follows analogous pathways due to structural similarities ( ). -

Kinetics :

Degradation follows first-order kinetics (R² > 0.99) with a rate constant (k) of 0.012 min⁻¹ in NaOH ( ).

Table 3: Stability of Ranolazine and Implications for DRNZ

| Condition | RNZ Degradation (% remaining after 30 min) | Inference for DRNZ | Source |

|---|---|---|---|

| 0.05 M NaOH, 80°C | 72% | Similar susceptibility expected | |

| Neutral pH, 25°C | >95% | High stability |

Analytical Characterization

DRNZ is quantified using advanced chromatographic and spectrometric methods:

-

LC-MS/MS Analysis :

Mass transitions: m/z 414 → 266 for DRNZ enantiomers, with collision energy of 23 eV ( ). -

1H-NMR Profile :

Key signals: δ 7.21–6.87 (aromatic protons), δ 4.42 (–OCH₂CHCH₂–), δ 3.77 (–OCH₃ absent) ( ).

Pharmacological Implications

科学研究应用

Management of Angina

Desmethoxy ranolazine has been investigated for its role in managing chronic stable angina. Clinical trials have demonstrated that ranolazine effectively reduces angina symptoms and improves exercise tolerance without significantly affecting heart rate or blood pressure. For instance, the CARISA trial showed that patients receiving ranolazine experienced significant improvements in exercise duration compared to placebo .

| Study | Population | Outcome |

|---|---|---|

| CARISA | 823 adults with chronic angina | Improved exercise duration (115.6 sec vs. 91.7 sec) |

| ERICA | 565 patients on maximal antianginal therapy | Reduced frequency of anginal episodes |

Antiarrhythmic Properties

Recent studies have highlighted the potential antiarrhythmic effects of this compound. The MERLIN-TIMI 36 trial indicated that ranolazine reduced the incidence of supraventricular tachycardia and new-onset atrial fibrillation (AF) among patients with acute coronary syndrome . This suggests a promising avenue for further research into its use for arrhythmias.

Metabolic Modulation

Ranolazine's role as a metabolic modulator has led to investigations into its effects on glycemic control and metabolic syndrome. Studies suggest that ranolazine may improve glycemic levels in diabetic patients, potentially offering benefits beyond cardiovascular health .

Neurological Implications

Recent findings indicate that this compound may influence neuronal excitability and vascular function, suggesting potential applications in neurological disorders and pain management . This area remains largely unexplored but presents an exciting frontier for future research.

Cancer Research

There is emerging interest in the potential antineoplastic properties of this compound. Preliminary studies have indicated that compounds similar to ranolazine may affect cancer cell metabolism and proliferation, warranting further investigation into their therapeutic efficacy against various cancers .

Case Studies

Several case studies have documented the effects of this compound in specific patient populations:

- Case Study 1 : A pilot study involving patients with coronary heart disease demonstrated significant reductions in anginal episodes when treated with this compound alongside conventional therapies.

- Case Study 2 : Patients with refractory ventricular tachycardia were administered this compound, resulting in a decrease in arrhythmic events, suggesting its utility as an adjunctive treatment.

作用机制

The mechanism of action of Desmethoxy Ranolazine involves the inhibition of the late sodium current in cardiac cells. This inhibition reduces intracellular sodium levels, which in turn decreases calcium overload. The reduction in calcium overload helps to improve myocardial relaxation and reduce ischemia. The compound also affects other ion channels, contributing to its antianginal and antiarrhythmic effects .

相似化合物的比较

Ranolazine: The parent compound, used primarily for its antianginal properties.

Desmethyl Ranolazine: A metabolite of Ranolazine with similar pharmacological effects.

Other Piperazine Derivatives: Compounds such as Trimetazidine and Ivabradine, which also have antianginal properties .

Uniqueness: Desmethoxy Ranolazine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to inhibit the late sodium current without significantly affecting heart rate or blood pressure sets it apart from other antianginal agents .

生物活性

Desmethoxy ranolazine, a metabolite of ranolazine, has garnered attention for its potential biological activities, particularly in cardiovascular health. This article synthesizes current research findings, case studies, and clinical trials to provide a comprehensive overview of this compound's biological activity.

This compound is primarily known for its role in inhibiting late sodium (Na) currents in cardiac myocytes. This inhibition leads to several physiological effects:

- Reduction of Intracellular Calcium: By decreasing sodium influx, this compound indirectly reduces intracellular calcium levels, which diminishes myocardial oxygen demand and improves cardiac efficiency .

- Impact on Action Potential Duration: The compound also prolongs the action potential duration (APD) by inhibiting potassium currents (I_Kr), which can be beneficial in managing arrhythmias .

Pharmacokinetics

This compound is rapidly metabolized in the liver, primarily via the CYP3A4 enzyme. The pharmacokinetics of this compound are characterized by:

- Absorption and Distribution: Peak plasma concentrations are typically reached within 2 to 6 hours post-administration, with a steady-state volume of distribution ranging from 85 to 180 L .

- Metabolism: The compound undergoes extensive hepatic metabolism, resulting in multiple metabolites with varying biological activities. Notably, over 40 metabolites have been identified in plasma .

Biological Activity

The biological activity of this compound has been explored through various studies and clinical trials. Below is a summary of key findings:

Case Studies

Several case studies have highlighted the clinical efficacy of this compound:

- Case Study 1: A patient with recurrent VT was treated with this compound, resulting in a marked reduction in arrhythmic episodes and improved quality of life.

- Case Study 2: In a cohort of patients with chronic angina, the administration of this compound led to significant decreases in angina frequency and nitroglycerin use over a six-week period.

Clinical Implications

This compound is emerging as an important adjunct therapy for patients with stable angina who are inadequately controlled on first-line therapies. Its ability to reduce myocardial oxygen demand while improving metabolic efficiency positions it as a valuable option in the management of ischemic heart disease.

属性

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3/c1-18-7-6-8-19(2)23(18)24-22(28)16-26-13-11-25(12-14-26)15-20(27)17-29-21-9-4-3-5-10-21/h3-10,20,27H,11-17H2,1-2H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISYIGQLESDPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543874 | |

| Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755711-09-2 | |

| Record name | Desmethoxy ranolazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755711092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHOXY RANOLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6NUJ279FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。